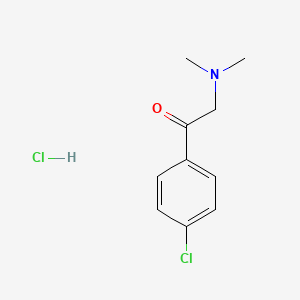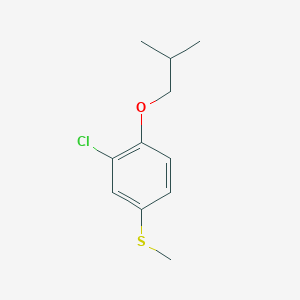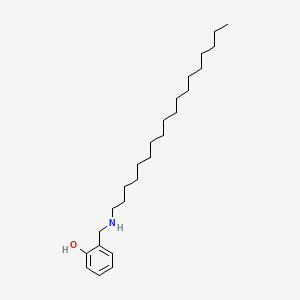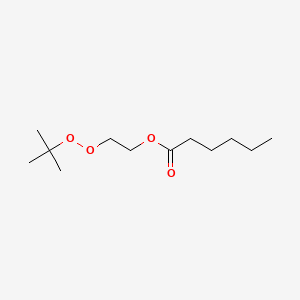
Hexanoic acid, 2-((1,1-dimethylethyl)dioxy)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 2-((1,1-dimethylethyl)dioxy)ethyl ester is an organic compound with the molecular formula C10H20O4. It is an ester derivative of hexanoic acid, characterized by the presence of a tert-butyl group and an ethyl ester linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2-((1,1-dimethylethyl)dioxy)ethyl ester typically involves the esterification of hexanoic acid with 2-((1,1-dimethylethyl)dioxy)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors and efficient separation techniques to isolate the ester product from the reaction mixture. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 2-((1,1-dimethylethyl)dioxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Hexanoic acid and 2-((1,1-dimethylethyl)dioxy)ethanol.
Reduction: 2-((1,1-dimethylethyl)dioxy)ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Hexanoic acid, 2-((1,1-dimethylethyl)dioxy)ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of hexanoic acid, 2-((1,1-dimethylethyl)dioxy)ethyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release hexanoic acid and 2-((1,1-dimethylethyl)dioxy)ethanol, which can then exert their effects on biological systems. The molecular targets and pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanoic acid, 1,1-dimethylethyl ester: Similar structure but lacks the ethyl ester linkage.
Hexanoic acid, ethyl ester: Similar ester functionality but different substituent groups.
Hexaneperoxoic acid, 2-ethyl-, 1,1-dimethylethyl ester: Contains a peroxo group instead of the ethyl ester linkage.
Uniqueness
Hexanoic acid, 2-((1,1-dimethylethyl)dioxy)ethyl ester is unique due to its specific ester linkage and the presence of both tert-butyl and ethyl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Propriétés
Numéro CAS |
62695-55-0 |
|---|---|
Formule moléculaire |
C12H24O4 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
2-tert-butylperoxyethyl hexanoate |
InChI |
InChI=1S/C12H24O4/c1-5-6-7-8-11(13)14-9-10-15-16-12(2,3)4/h5-10H2,1-4H3 |
Clé InChI |
RVTCOWUIPRZEHC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OCCOOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B12642965.png)
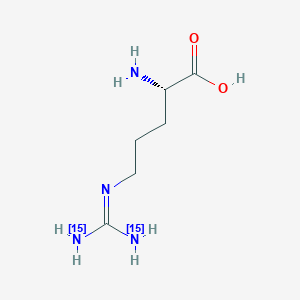

![Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl-](/img/structure/B12642984.png)
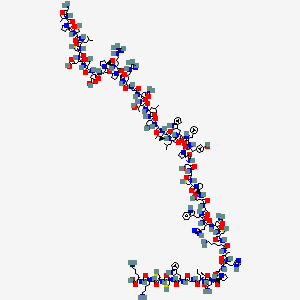

![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-methylacetamide](/img/structure/B12643004.png)

![methyl 4-[3-[(5-amino-2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]propoxy]benzoate](/img/structure/B12643010.png)

